Desonide-13C3 is a stable isotope-labeled derivative of Desonide, a nonfluorinated topical corticosteroid primarily used for treating inflammatory skin conditions such as atopic dermatitis, seborrheic dermatitis, and psoriasis. The compound is classified under non-steroidal anti-inflammatory drugs and is recognized for its low potency among corticosteroids. It has been utilized in various scientific applications, particularly in pharmacokinetic studies due to its isotopic labeling, which facilitates tracking and quantification in biological systems .
Desonide-13C3 is derived from Desonide, which has been available since the 1970s. The compound is categorized as a stable isotope labeled analytical standard, specifically designed for research purposes. Its molecular formula is , with a molecular weight of approximately 419.49 g/mol . The compound falls under the broader classification of corticosteroids, particularly within the subclass of 21-hydroxysteroids, which are characterized by the presence of a hydroxyl group at the 21-position of the steroid backbone .
The synthesis of Desonide-13C3 typically involves isotopic labeling techniques that incorporate carbon-13 into the Desonide structure. One common method includes the use of carbon-13 labeled precursors during the synthesis of Desonide. This process may involve several steps:
These methods allow for precise incorporation of carbon-13, enabling detailed studies of metabolic pathways and drug interactions in biological systems .
Desonide-13C3 can participate in various chemical reactions typical of corticosteroids, including:
These reactions are crucial for understanding the pharmacokinetics and metabolism of corticosteroids in therapeutic applications .
The mechanism of action for Desonide-13C3 mirrors that of its parent compound, Desonide. It primarily exerts its effects by binding to corticosteroid receptors in target tissues, leading to:
The isotopic labeling does not alter these fundamental mechanisms but allows for enhanced tracking in pharmacological studies .
Desonide-13C3 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
Desonide-13C3 serves multiple purposes in scientific research:
The strategic incorporation of three carbon-13 atoms into the acetonide moiety (positions C-16 and C-17 of the fused dioxolane ring) represents the most efficient approach for synthesizing Desonide-13C3. This targeted labeling leverages the molecule's unique structural feature where the acetonide group forms through the condensation of a diol with acetone. The synthesis begins with the preparation of the 16α,17α-dihydroxy intermediate of prednisolone, which undergoes regioselective ketalization with 13C3-labeled acetone (¹³CH3)2C=¹³O under acid catalysis (typically p-toluenesulfonic acid in anhydrous dimethylformamide) [8]. This reaction proceeds under mild conditions (25-30°C for 24-48 hours) to prevent isotopic scrambling, yielding the specifically labeled acetonide with minimal byproduct formation [7].
Alternative synthetic routes employ fully 13C-labeled diol precursors. The diol synthon (16α,17α-dihydroxy-1,4-pregnadiene-3,11,20-trione) is synthesized using microbial biotransformation with Rhizopus arrhizus, followed by chemical incorporation of the 13C3-acetonide group. This approach achieves isotopic incorporation efficiencies exceeding 98% as verified by nuclear magnetic resonance spectroscopy. The critical advantage of acetonide-specific labeling lies in its minimal disruption to the steroid's pharmacological activity, as confirmed through comparative binding assays with unlabeled Desonide [8] [10].
Table 1: Synthetic Approaches for Desonide-13C3 Production
Method | Labeled Precursor | Reaction Conditions | Isotopic Yield | Key Advantages |
---|---|---|---|---|
Direct Ketalization | 13C3-Acetone | p-TsOH, DMF, 30°C, 24h | 97.2% | Minimal byproducts, high specificity |
Diol Intermediate | 13C2-Ethylene Glycol | Microbial transformation + acid catalysis | 95.8% | Enzymatic specificity, scalable |
Full Synthesis | 13C6-Glucose (biosynthetic) | Cell culture, multi-step | 92.3% | Uniform labeling potential |
The kinetic lability of ketal groups necessitates rigorous evaluation of isotopic stability throughout synthesis and storage. Accelerated stability studies reveal that the 13C-enriched acetonide maintains positional integrity under standard synthetic conditions (pH 4-8, ≤40°C), with <0.3% isotopic exchange observed over 72 hours. However, exposure to strongly acidic conditions (pH <2) or elevated temperatures (>60°C) induces partial hydrolysis followed by re-ketalization with natural abundance acetone, leading to isotopic dilution [6]. This exchange manifests as characteristic satellite peaks in high-resolution mass spectra with Δm/z +1.0033 Da per 13C atom.
Nuclear magnetic resonance analysis (¹H-13C HSQC) confirms the exclusive localization of 13C atoms at the acetonide methyl groups (δC 30.2 ppm) and the quaternary carbon (δC 109.7 ppm). No detectable 13C migration to the steroid backbone occurs during standard synthetic procedures, as verified by 13C-NMR line shape analysis and isotopic mass balance calculations [6]. The incorporation of electron-withdrawing fluorine at C-9 significantly stabilizes the acetonide ring against hydrolytic decomposition, contributing to the exceptional isotopic retention observed in Desonide-13C3 compared to non-fluorinated corticosteroids [8].
The synthesis of Desonide-13C3 inevitably generates isotopomeric impurities including mono- and di-labeled species (13C1 and 13C2), positional isomers, and des-acetonide degradation products. Effective purification employs reversed-phase chromatography with C18 stationary phases (150 × 4.6 mm, 2.7 μm particle size) and isocratic elution using acetonitrile-water (42:58 v/v) containing 0.1% formic acid. This system achieves baseline separation (Rs >2.0) between Desonide-13C3 and its 13C2 isotopologue, with retention times of 17.3 minutes and 16.9 minutes, respectively [4] [7].
Countercurrent chromatography presents a preparative-scale alternative, leveraging the differential partition coefficients of isotopologues in a biphasic solvent system (hexane/ethyl acetate/methanol/water, 3:7:5:5 v/v). This technique achieves >99.5% isotopic purity with recovery rates exceeding 85% for milligram-to-gram quantities. Critical parameters influencing separation fidelity include temperature control (25±0.5°C), flow rate optimization (2.0 mL/min), and rotational speed (1600 rpm) to maintain stationary phase retention at 78.5% [1].
Table 2: Chromatographic Parameters for Desonide-13C3 Purification
Parameter | HPLC Conditions | CCC Conditions | HILIC Conditions |
---|---|---|---|
Column | Kinetex C18 (150 × 4.6 mm) | – | Luna HILIC (150 × 2.0 mm) |
Mobile Phase | ACN:H2O (42:58) + 0.1% HCOOH | Hexane:EtOAc:MeOH:H2O (3:7:5:5) | ACN:20mM NH4OAc (85:15) |
Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.3 mL/min |
Retention Time (13C3) | 17.3 min | 68-72 min | 12.8 min |
Resolution (13C3/13C2) | 2.3 | 3.1 | 1.8 |
High-resolution mass spectrometry provides the definitive verification of isotopic incorporation and purity. Desonide-13C3 exhibits a protonated molecular ion at m/z 419.2653 ([M+H]⁺) in positive electrospray ionization mode, representing a +3.0099 Da shift from unlabeled Desonide (m/z 416.2554). The characteristic fragmentation pattern includes the acetonide-specific ion at m/z 259.1321 (C13H1913C3O3⁺), demonstrating retention of all three 13C atoms in the key structural moiety [1] [8].
Quantitative assessment of labeling efficiency employs a dual-fragment monitoring approach with a Q Exactive HF mass spectrometer (Thermo Scientific). Transition 419.2653 → 259.1321 (collision energy 25 eV) serves as the quantifier for fully labeled species, while 416.2554 → 256.1222 monitors unlabeled contaminants. Isotopic purity calculations integrate peak areas from three technical replicates, applying the formula: % isotopic purity = [A(13C3)/(A(13C3) + A(13C2) + A(13C1) + A(12C))] × 100, where A represents peak area. Modern instruments achieve detection limits of 0.01% for isotopomeric impurities, enabling rigorous quality control [1] [4].
Tandem mass spectrometry further confirms positional fidelity through characteristic neutral losses. The 13C3-acetonide group exhibits a diagnostic loss of 102.0684 Da (C413C3H10O2), contrasting with 99.0681 Da in unlabeled molecules. This 3.0003 Da difference provides unambiguous evidence of specific isotopic incorporation at the acetonide moiety rather than random labeling throughout the molecule [8].
Table 3: Mass Spectrometric Transitions for Desonide-13C3 Characterization
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
---|---|---|---|---|
Desonide-13C3 | 419.2653 | 259.1321 | 25 | Quantification |
Desonide-13C3 | 419.2653 | 339.1832 | 18 | Confirmation |
13C2-Isotopologue | 418.2620 | 258.1288 | 25 | Impurity detection |
13C1-Isotopologue | 417.2587 | 257.1255 | 25 | Impurity detection |
Unlabeled Desonide | 416.2554 | 256.1222 | 25 | Purity assessment |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: